molecular formula C11H14O4 B12962271 (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Katalognummer: B12962271
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: ILYSHPJWNMPBPE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C11H14O4 It is a chiral ester derived from propanoic acid and is characterized by the presence of a hydroxyphenoxy group attached to the propanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (S)-2-(4-hydroxyphenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxyacetone or 4-hydroxyphenoxyacetaldehyde.

    Reduction: Formation of (S)-2-(4-hydroxyphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active (S)-2-(4-hydroxyphenoxy)propanoic acid, which can further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (S)-2-(4-hydroxyphenoxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (S)-2-(4-hydroxyphenoxy)propanoic acid: The free acid form of the compound.

    Ethyl 2-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific chiral configuration and the presence of both hydroxy and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

ethyl (2S)-2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

ILYSHPJWNMPBPE-QMMMGPOBSA-N

Isomerische SMILES

CCOC(=O)[C@H](C)OC1=CC=C(C=C1)O

Kanonische SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.